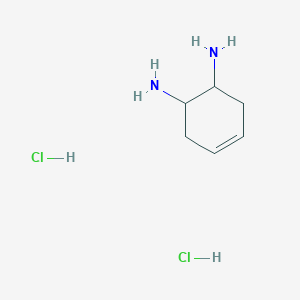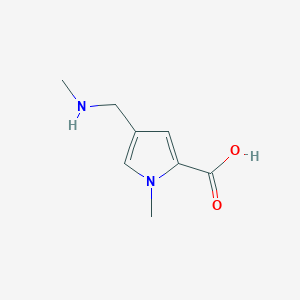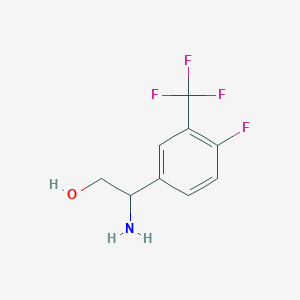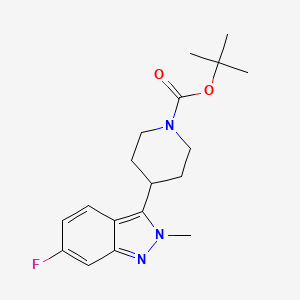
(1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol is a chiral diol compound characterized by the presence of two phenyl groups substituted with tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and a chiral catalyst.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a solvent such as ethanol or methanol.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired diol in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or other oxidized products.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol is used as a chiral building block for the synthesis of more complex molecules. It can also serve as a ligand in asymmetric catalysis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate or as a chiral auxiliary in drug synthesis.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in catalysis or as a pharmaceutical agent.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1,2-Diphenylethane-1,2-diol: Lacks the tert-butyl groups, making it less sterically hindered.
(1S,2S)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol: The enantiomer of the compound , with different chiral properties.
Uniqueness
The presence of tert-butyl groups in (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it unique compared to similar compounds without such bulky substituents.
Propiedades
Fórmula molecular |
C22H30O2 |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-bis(2-tert-butylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C22H30O2/c1-21(2,3)17-13-9-7-11-15(17)19(23)20(24)16-12-8-10-14-18(16)22(4,5)6/h7-14,19-20,23-24H,1-6H3/t19-,20-/m1/s1 |
Clave InChI |
JBTUENVCTZQMSZ-WOJBJXKFSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=CC=C1[C@H]([C@@H](C2=CC=CC=C2C(C)(C)C)O)O |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1C(C(C2=CC=CC=C2C(C)(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12283153.png)

![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12283171.png)
![2-Fluorospiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B12283172.png)
![N-[2-(3,5-Dioxopiperazino)propyl]-N-(2-amino-2-oxoethyl)glycine](/img/structure/B12283180.png)


![(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B12283202.png)

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B12283224.png)

![(3aR,7aS)-5-Boc-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12283238.png)


